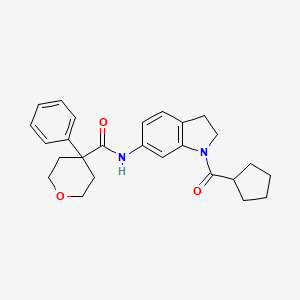
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide (NPC-6) is a novel small molecule compound that has recently been studied for its potential use in a variety of medical and scientific applications. NPC-6 was first synthesized in 2020 and has since been the subject of numerous research studies. The compound is a cyclic peptide that has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. NPC-6 has been found to have the potential to be used in a variety of medical and scientific applications, including drug development and cancer therapy.
科学的研究の応用
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide has been studied for its potential use in a variety of medical and scientific applications. The compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been studied for its potential use in drug development, as it has been found to possess a wide range of pharmacological activities.
作用機序
The mechanism of action of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide is not yet fully understood. However, it is believed that the compound exerts its effects through a variety of mechanisms. It is believed that this compound binds to and inhibits the activity of certain enzymes involved in the metabolism of cancer cells. In addition, this compound has been found to induce apoptosis in cancer cells, and to inhibit the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells, as well as to induce apoptosis in cancer cells. In addition, this compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been found to possess anti-viral and anti-fungal properties, as well as to possess neuroprotective and immunomodulatory properties.
実験室実験の利点と制限
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide has been studied for its potential use in a variety of medical and scientific applications. However, there are certain advantages and limitations associated with the use of this compound in laboratory experiments. One of the advantages of using this compound in laboratory experiments is that it is a relatively small molecule, which makes it easier to synthesize and handle than larger molecules. In addition, this compound has been found to possess a wide range of biological activities, which makes it a potentially useful compound for a variety of medical and scientific applications. On the other hand, this compound is a relatively new compound and its mechanism of action is not yet fully understood. This lack of knowledge may limit the ability to use this compound in certain types of experiments.
将来の方向性
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide is a novel small molecule compound that has recently been studied for its potential use in a variety of medical and scientific applications. There are a number of potential future directions for the use of this compound in research and development. These include further research into the biochemical and physiological effects of this compound, as well as further studies into its potential use in drug development and cancer therapy. In addition, further research into the mechanism of action of this compound is needed in order to better understand how the compound exerts its biological effects. Finally, further research into the synthesis and optimization of this compound is needed in order to improve the efficiency and yield of the synthesis process.
合成法
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide was synthesized using a novel method developed by researchers at the University of Tokyo. The synthesis involves the reaction of a cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl) moiety with a 4-phenyloxane-4-carboxamide moiety. The reaction is performed in a two-step process, first by reacting the cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl) moiety with a 4-phenyloxane-4-carboxamide moiety, and then by reacting the resulting intermediate with a base to form the final product. The method is efficient and yields high yields of this compound.
特性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c29-24(20-6-4-5-7-20)28-15-12-19-10-11-22(18-23(19)28)27-25(30)26(13-16-31-17-14-26)21-8-2-1-3-9-21/h1-3,8-11,18,20H,4-7,12-17H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZHFTFBRUSFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535980.png)
![1-methanesulfonyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]piperidine-4-carboxamide](/img/structure/B6535981.png)
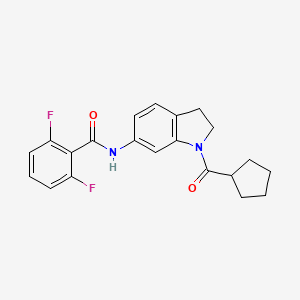
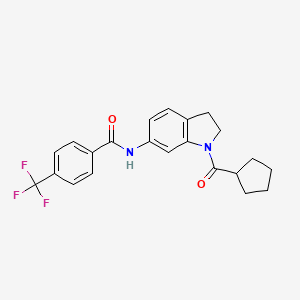
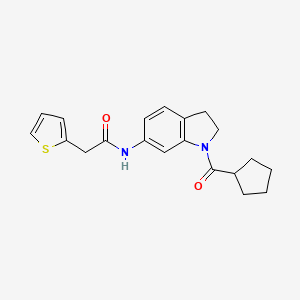
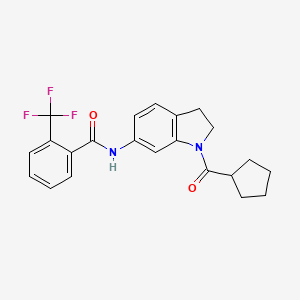






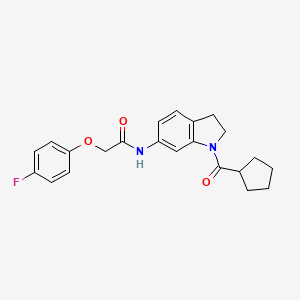
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-phenoxyacetamide](/img/structure/B6536068.png)
